molecular formula C12H6BrN3O4 B5874570 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5874570
M. Wt: 336.10 g/mol
InChI Key: GPZCIHCUJAEOHB-UHFFFAOYSA-N
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Description

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-nitrobenzoic acid hydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring.

    Coupling of the furan and oxadiazole rings: The final step involves coupling the brominated furan ring with the oxadiazole ring. This can be achieved through a nucleophilic substitution reaction, where the bromine atom on the furan ring is replaced by the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This can include the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, such as antimicrobial, anticancer, and anti-inflammatory drugs.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(5-bromo-2-thienyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the brominated furan ring and the nitrophenyl group, which can impart specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)12-15-14-11(20-12)7-1-3-8(4-2-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZCIHCUJAEOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(O3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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